
N-(2-bromo-4-methylphenyl)thian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)thian-4-amine is a chemical compound with the molecular formula C12H16BrNS and a molecular weight of 286.23 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a thian-4-amine moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)thian-4-amine typically involves the reaction of 2-bromo-4-methylaniline with thian-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)thian-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thian-4-amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)thian-4-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the thian-4-amine moiety play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)thian-4-amine
- N-(2-bromo-4-methylphenyl)acetamide
- N-(2-bromo-4-methylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
N-(2-bromo-4-methylphenyl)thian-4-amine is unique due to the presence of both a bromine atom and a thian-4-amine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of brominated compounds .
Properties
Molecular Formula |
C12H16BrNS |
|---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16BrNS/c1-9-2-3-12(11(13)8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
GGWKTDWJXHEAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCSCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


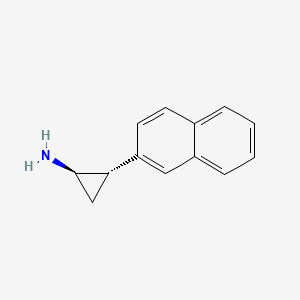
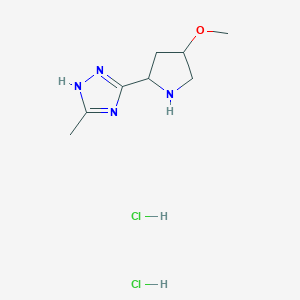
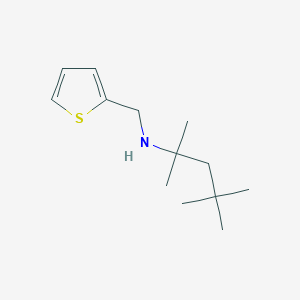
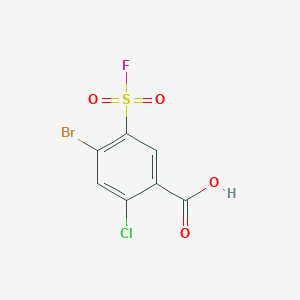
amine](/img/structure/B13250976.png)
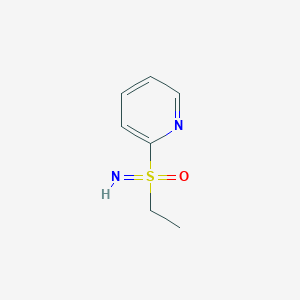
![2-[(Thian-4-yl)amino]ethan-1-ol](/img/structure/B13250988.png)
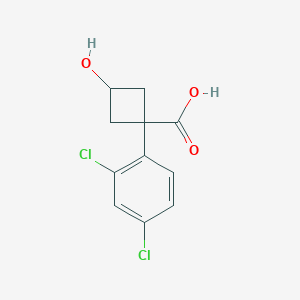
![3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13250994.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13250995.png)
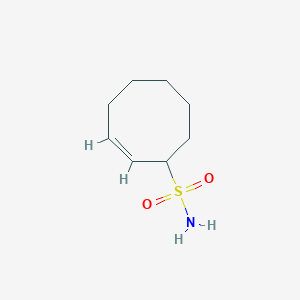
![[(1H-imidazol-2-yl)carbamoyl]formic acid](/img/structure/B13251004.png)
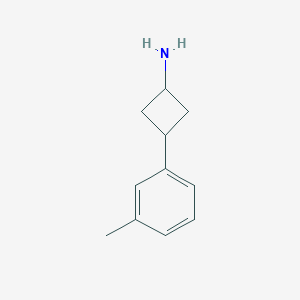
![2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol](/img/structure/B13251027.png)
